N-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-3-phenylpropanamide
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Overview
Description
N-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-3-phenylpropanamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the modulation of protein functions and its role in targeted drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-3-phenylpropanamide typically involves multiple steps, including substitution, click reactions, and addition reactions. One common starting material is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The synthetic route may involve the following steps:
Substitution Reaction: Introduction of the phenylpropanamide group.
Click Reaction: Formation of the triazole ring.
Addition Reaction: Final assembly of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be cost-effective and scalable for commercial production .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Use of nucleophiles or electrophiles depending on the reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-3-phenylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in modulating protein functions and interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and immune modulation.
Industry: Utilized in the development of targeted drug delivery systems and as a precursor in the synthesis of other pharmaceutical compounds
Mechanism of Action
The mechanism of action of N-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as cereblon (CRBN) protein. This interaction leads to the modulation of protein degradation pathways, particularly through the ubiquitin-proteasome system. The compound acts as a modulator of cereblon activity, influencing the degradation of target proteins and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An immunomodulatory drug with similar structural features.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another derivative with improved therapeutic profiles.
Uniqueness
N-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-3-phenylpropanamide is unique due to its specific structural modifications that enhance its binding affinity to cereblon and its efficacy in modulating protein degradation pathways. This makes it a valuable compound in the development of targeted therapies for various diseases .
Properties
Molecular Formula |
C22H21N3O4 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C22H21N3O4/c26-19(11-9-14-5-2-1-3-6-14)23-17-8-4-7-15-16(17)13-25(22(15)29)18-10-12-20(27)24-21(18)28/h1-8,18H,9-13H2,(H,23,26)(H,24,27,28) |
InChI Key |
CITSUKVQRVUKIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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